molecular formula C12H10Cl2N2 B1332678 6,6'-Bis(chloromethyl)-2,2'-bipyridine CAS No. 74065-64-8

6,6'-Bis(chloromethyl)-2,2'-bipyridine

Cat. No. B1332678
CAS RN: 74065-64-8
M. Wt: 253.12 g/mol
InChI Key: CUWSIBMCPYEBPL-UHFFFAOYSA-N
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Description

6,6'-Bis(chloromethyl)-2,2'-bipyridine is a bipyridine derivative that has been studied for its structural and coordination properties. It is a molecule that contains a bipyridine core with chloromethyl groups attached to the 6,6' positions of the pyridine rings. This compound is of interest due to its potential applications in forming complexes with various metals and its role in facilitating electron transfer processes in coordination chemistry .

Synthesis Analysis

The synthesis of 6,6'-bis(chloromethyl)-2,2'-bipyridine and its derivatives often involves halogenated precursors that can undergo further reactions to form complexes with metals. For instance, the synthesis and reactivity of bis(chloromethyl)-2,2'-bipyrazines, which are structurally similar to 6,6'-bis(chloromethyl)-2,2'-bipyridine, have been explored, leading to a variety of monofunctionalized derivatives that can act as molecular building blocks for supermolecules . Additionally, the synthesis of complexes with metals such as copper, nickel, and cobalt using 6,6'-bis(chloromethyl)-2,2'-bipyridine has been reported, demonstrating the compound's versatility in coordination chemistry .

Molecular Structure Analysis

The molecular structure of 6,6'-bis(chloromethyl)-2,2'-bipyridine and its complexes has been determined using various techniques such as X-ray diffraction. The crystal structures of related compounds, such as 4,4'-dimethyl-2,2'-bipyridyl complexes, have been compared to understand the effects of different substituents on the bipyridine core. These studies reveal that the molecular geometry and crystal packing can significantly influence the physical properties of the compounds, such as phase transitions and vibrations . The electron density distribution of 6,6'-bis(chloromethyl)-2,2'-bipyrazine, a related compound, has also been analyzed to understand the reactivity of these bidentate molecules in metal complexation .

Chemical Reactions Analysis

6,6'-Bis(chloromethyl)-2,2'-bipyridine can participate in various chemical reactions, including halogen exchange and scrambling between C-X and M-X' bonds in its metal complexes. These reactions can lead to a range of products with different halogen contents, which can be isolated and characterized. The reactivity of the compound is influenced by factors such as the coordination geometry of the metal center and the reaction conditions . The photoreduction of copper complexes of 6,6'-bis(chloromethyl)-2,2'-bipyridine has also been studied, showing that light is necessary for the reduction process to occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,6'-bis(chloromethyl)-2,2'-bipyridine and its derivatives are closely related to their molecular and crystal structures. The phase transitions and vibrations of these compounds can be studied using techniques like differential scanning calorimetry and neutron backscattering. The electrochemical behavior of the copper complexes of 6,6'-bis(chloromethyl)-2,2'-bipyridine has been investigated, revealing solvent-dependent redox potentials and the influence of halogen content on the electrochemical properties . The distorted geometry of related zinc complexes, imposed by the narrow bite angles of the ligands, is another example of how the structure can affect the properties of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

6,6'-Bis(chloromethyl)-2,2'-bipyridine and related compounds have been synthesized and characterized for their unique structural properties. These compounds serve as important molecular building blocks for creating unsymmetrical ligands and supermolecules (Bodar-Houillon et al., 1999). Moreover, their electron density distributions have been meticulously analyzed using high-resolution X-ray diffraction data, revealing insights into their reactivity in metal complexation (Bodar-Houillon et al., 1999).

Metal Complexation and Catalysis

These compounds have significant applications in the synthesis of metal complexes. For instance, they are used in creating ruthenium complexes that are valuable for various derivatization processes. These complexes have been utilized as metalloinitiators in controlled cationic and radical polymerizations (Collins et al., 1999). Additionally, their use in the synthesis of fluorous soluble bipyridines for oxidation reactions under specific conditions has been explored (Quici et al., 1999).

Photophysical Properties

6,6'-Bis(chloromethyl)-2,2'-bipyridine ligands have been incorporated into copper(I)-containing dyes for use in dye-sensitized solar cells. Their role in these systems is to enhance the light absorption properties and contribute to the overall efficiency of the solar cells (Brauchli et al., 2015).

Electrochemical Studies

The electrochemical behavior of these bipyridine ligands and their metal complexes has been a subject of interest. Their redox properties are crucial for applications in various electrochemical systems, including their use as photolabile caging groups for amines (Zayat et al., 2006).

Interaction with DNA

Studies on the interaction of 6,6'-Bis(chloromethyl)-2,2'-bipyridine derivatives with DNA have been conducted. This research is important for understanding the mechanisms of action of potential drug molecules and designing more efficient drugs targeting DNA (Selamat et al., 2015).

properties

IUPAC Name

2-(chloromethyl)-6-[6-(chloromethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSIBMCPYEBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CC(=N2)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363597
Record name 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Bis(chloromethyl)-2,2'-bipyridine

CAS RN

74065-64-8
Record name 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-Bis(chloromethyl)-2,2'-bipyridyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
LF Lindoy, JC McMurtrie, JR Price - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
In the crystalline state, the two pyridyl groups of the centrosymmetric title molecule, C12H10Cl2N2, are coplanar, with the N atoms trans to each other and with the Cl atoms of the …
Number of citations: 5 scripts.iucr.org
M Ghosh, P Biswas, U Flörke, K Nag - Inorganic chemistry, 2008 - ACS Publications
The synthesis, reactivities, spectroscopic, electrochemical, and structural studies of copper(I), copper(II), nickel(II), and cobalt(II) complexes of 6,6‘-bis(bromomethyl)-2,2‘-bipyridine (bpy-…
Number of citations: 24 pubs.acs.org
C Kaes, A Katz, MW Hosseini - Chemical reviews, 2000 - ACS Publications
The purpose of the present review is to present the diverse variety of molecules comprising at least two 2, 2′-bipyridine units in the form of an exhaustive database. Rather than …
Number of citations: 357 pubs.acs.org
S Quici, M Cavazzini, S Ceragioli, F Montanari… - Tetrahedron letters, 1999 - Elsevier
Fluorous soluble bipyridines bearing two perfluoroalkylated side chains in the 6,6′- or 4,4′-positions have been prepared in good yields via etherification of 6,6′-bis(chloromethyl)-2,…
Number of citations: 80 www.sciencedirect.com
GR Newkome, WE Puckett, GE Kiefer… - The Journal of …, 1982 - ACS Publications
The syntheses of 6-(chloromethyl)-(3), 6-(chloromethyl)-6'-methyl-(2), and 6, 6'-bis (chloromethyl)-2, 2'-bipyridine (1) are reported. Complete spectral analyses including and 13C NMR …
Number of citations: 2 pubs.acs.org
JR Price, JK Clegg, RR Fenton, LF Lindoy… - Australian journal of …, 2009 - CSIRO Publishing
Following molecular modelling employing molecular mechanics and semi-empirical (PM3) calculations as an aid to ligand design, a new copper(i)-containing [2]-catenane has been …
Number of citations: 31 www.publish.csiro.au
A Mamo, A Pappalardo, MT Clasadonte - Molecules, 2003 - mdpi.com
The synthesis of a series of mixed (bi)pyridyl/(bi)1,3,4-thiadiazolyl ligands, derived from the condensation of 2-mercapto-5-methylthio-1,3,4-thiadiazole or 5-mercapto-5'-methylthio-2,2'-…
Number of citations: 5 www.mdpi.com
GR Newkome, S Pappalardo, VK Gupta… - The Journal of …, 1983 - ACS Publications
A one-step, general procedure to aza-crown analogues 3 containing 2, 2'-bipyridinyl unit (s), by reaction of 6, 6'-bis (chloromethyl)-2, 2'-bipyridine (1) with oligomers of ethylenediamine …
Number of citations: 96 pubs.acs.org
RB Nellas, FR Fronczek, GR Newkome… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, [CoCl2(C12H10Cl2N2)], contains a Co atom coordinated in a quasi-tetrahedral manner by two Cl atoms and two N atoms of the bipyridyl group. The five-membered …
Number of citations: 1 scripts.iucr.org
F Havas, N Leygue, M Danel, B Mestre, C Galaup… - Tetrahedron, 2009 - Elsevier
We describe an efficient and scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine starting from easily available substituted 2-halopyridines and based on the …
Number of citations: 48 www.sciencedirect.com

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